molecular formula C15H15F3N2O4S B2797775 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868215-40-1

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2797775
CAS No.: 868215-40-1
M. Wt: 376.35
InChI Key: MNFITQYAYFKUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiomorpholine core substituted with two methyl groups at positions 2 and 6, along with two ketone groups (3,5-dioxo). The acetamide side chain is linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, which is critical for bioavailability and target engagement in medicinal chemistry .

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4S/c1-8-13(22)20(14(23)9(2)25-8)7-12(21)19-10-3-5-11(6-4-10)24-15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFITQYAYFKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic molecule characterized by a unique structural framework that integrates a thiomorpholine ring with multiple functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20F3N2O3S
  • Molecular Weight : 368.40 g/mol

Antimicrobial Properties

Research indicates that compounds with thiomorpholine rings often exhibit significant antimicrobial activity. The presence of the trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains. In vitro studies have shown that derivatives of thiomorpholine compounds can inhibit the growth of various pathogens, although specific data for this compound is still emerging.

Compound Activity Mechanism of Action
This compoundAntimicrobialDisruption of bacterial cell wall synthesis
Related Thiomorpholine DerivativeAntifungalInhibition of ergosterol biosynthesis

Anticancer Activity

The anticancer potential of this compound is being explored through various mechanisms. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The interaction with certain proteins involved in cell cycle regulation has been hypothesized as a possible mechanism.

Case Study Example :
In a recent study examining similar thiomorpholine compounds, researchers found that modifications to the acetamide group significantly influenced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The introduction of electron-withdrawing groups like trifluoromethoxy enhanced activity compared to other substituents.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Cellular Uptake : Enhanced permeability due to lipophilic properties allows for effective intracellular concentrations.
  • Signal Transduction Pathways : Potential activation or inhibition of pathways related to apoptosis and cell proliferation.

Research Findings

Recent investigations into related compounds have provided insights into structure-activity relationships (SAR). The presence of the dioxo group in the thiomorpholine ring was found to be crucial for maintaining biological activity.

Structural Feature Impact on Activity
Dioxo GroupEssential for enzyme interaction
Trifluoromethoxy GroupEnhances membrane permeability
Acetamide LinkageCritical for binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Thiomorpholine/Acetamide Derivatives

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Modifications Molecular Weight Reported Activity/Use Reference
2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (Target) Thiomorpholine-3,5-dione 2,6-dimethyl; 4-(trifluoromethoxy)phenyl acetamide ~450 (estimated) Not explicitly stated N/A
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide Thiomorpholine-3,5-dione 2,6-diethyl; 2,4-dimethylphenyl acetamide ~434 (estimated) No activity reported
N-(3,5-Dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl)-2-(4-ethylsulfonylphenyl)acetamide Biphenyl-acetamide Ethylsulfonylphenyl; dichloro-trifluoromethoxy biphenyl 532.36 RORgamma-t inhibitor (RORgamma-t-IN-1)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-acetyl; 6,6-dimethyl; 4-isopropylphenyl acetamide 347 (M+H) Synthetic intermediate
N-[4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide Thiazole-acetamide 3-(trifluoromethyl)phenylamino-thiazole; unsubstituted phenyl acetamide ~395 (estimated) No activity reported
Key Observations:
  • Substituent Effects: Ethyl vs. Trifluoromethoxy vs. Morpholinone vs. Thiomorpholinedione (): Replacement of the thiomorpholine-dione core with a morpholinone reduces sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .
  • Pharmacological Implications: The biphenyl-acetamide compound () demonstrates explicit activity as a RORgamma-t inhibitor, suggesting that the target compound’s thiomorpholine core and trifluoromethoxy group may also align with enzyme inhibition pathways .

Physicochemical and Metabolic Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to the diethyl-substituted analogue (), enhancing membrane permeability .
  • Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism, whereas the ethylsulfonyl group () may undergo sulfonation, altering pharmacokinetics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiomorpholine ring followed by amidation. Key steps include:

Ring Formation : React 2,6-dimethyl-3,5-dioxothiomorpholine precursors with alkyl halides or thiolactams under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to generate the thiomorpholine core .

Amidation : Couple the thiomorpholine intermediate with 4-(trifluoromethoxy)phenylamine using acyl chlorides or active esters. For example, acetyl chloride in dichloromethane with a base (e.g., Na₂CO₃) facilitates amide bond formation .

Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate the pure compound. Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Basic: How can structural integrity and purity of the compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm backbone structure. For example, characteristic signals include δ 7.69 ppm (amide NH) and δ 168.6 ppm (carbonyl carbons) .
  • Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., [M+H]⁺ at m/z 347) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention times and peak symmetry indicate homogeneity .

Advanced: What experimental designs are optimal for evaluating the compound’s biological activity?

Answer:
Adopt a split-plot randomized block design to minimize variability:

  • In Vitro Assays : Test dose-dependent inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and triplicate measurements .
  • In Vivo Models : Use rodent studies (e.g., Wistar rats) with staggered dosing (10–100 mg/kg) to assess pharmacokinetics. Monitor plasma concentrations via LC-MS/MS and compare AUC values .
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to compare treatment groups. Use software like GraphPad Prism for dose-response curve fitting (IC₅₀ calculations) .

Advanced: How can contradictory data in toxicity profiles be resolved?

Answer:
Contradictions often arise from assay conditions or model systems. Mitigate via:

Comparative Studies : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines). For example, compare cytotoxicity (MTT assay) in HepG2 vs. HEK293 cells to identify cell-type-specific effects .

Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target pathways. For instance, oxidative stress markers (e.g., glutathione levels) may explain discrepancies in hepatotoxicity .

Meta-Analysis : Aggregate published data into a toxicity database (e.g., EPA CompTox) and apply machine learning (random forest models) to predict high-risk endpoints .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:
Leverage molecular docking and QSAR modeling :

  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Optimize force fields (AMBER) and validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors. Validate predictive power via leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square fluctuation (RMSF) of ligand-protein complexes .

Basic: What are the compound’s key structural features influencing its reactivity?

Answer:
Critical motifs include:

  • Thiomorpholine Ring : The 3,5-dioxo group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites) .
  • Trifluoromethoxy Phenyl Group : The -OCF₃ moiety improves lipid solubility (logP ~2.8) and metabolic stability by resisting CYP450 oxidation .
  • Acetamide Linker : The -NHCO- group enables hydrogen bonding with target residues (e.g., backbone amides in kinases) .

Advanced: How can environmental fate studies be designed for this compound?

Answer:
Follow OECD 307 guidelines for soil degradation:

Test Systems : Use loamy soil (pH 6.5) spiked with 10 ppm compound. Incubate at 25°C for 60 days under aerobic conditions .

Analytics : Quantify residues via UPLC-QTOF-MS. Monitor degradation products (e.g., hydrolyzed acetamide) with suspect screening workflows .

Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hr EC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.